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Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal
antibody designed for cancer immunotherapy.[1][2][3] Unlike first-generation anti-CTLA-4
antibodies such as ipilimumab, ONC-392 possesses a unique pH-sensitive binding property.[4]
This allows it to dissociate from its target, CTLA-4, in the acidic conditions of the endosome
after being internalized by the cell. This mechanism prevents the lysosomal degradation of
CTLA-4, allowing the receptor to be recycled back to the cell surface.[4][5] The preservation of
surface CTLA-4 is hypothesized to have a dual benefit: enhancing the selective depletion of
regulatory T cells (Tregs) within the tumor microenvironment (TME) while minimizing immune-
related adverse events (irAEs) in peripheral tissues.[4][5][6]

Humanized mouse models, which involve engrafting components of the human immune system
into immunodeficient mice, are indispensable tools for the preclinical evaluation of human-
specific immunotherapies like ONC-392.[7][8] These models allow for the in vivo assessment of
a drug's mechanism of action, efficacy, and potential toxicities in a system that recapitulates
key aspects of human tumor-immune interactions.

These application notes provide a summary of the preclinical rationale for using ONC-392 in
humanized mouse models, detailed protocols for key experiments, and a framework for data
interpretation.
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Mechanism of Action of ONC-392

ONC-392's therapeutic strategy is centered on uncoupling the anti-tumor effects of CTLA-4
blockade from its associated toxicities. The key to this is its pH-sensitive binding to CTLA-4.

¢ In Peripheral Tissues (Normal pH ~7.4): ONC-392 binds to CTLA-4 on T cells.

o Endosomal Trafficking (Acidic pH <6.5): Upon internalization, the ONC-392/CTLA-4 complex
enters the endosome. The acidic environment causes ONC-392 to dissociate from CTLA-4.

o CTLA-4 Recycling: Freed from the antibody, CTLA-4 is recycled back to the T-cell surface,
preserving its crucial role in maintaining peripheral immune tolerance. This is believed to
reduce the incidence and severity of irAEs.

¢ In the Tumor Microenvironment (TME): The TME is often acidic and rich in Fc receptor-
bearing myeloid cells (e.g., macrophages). ONC-392's preservation of high levels of CTLA-4
on the surface of tumor-infiltrating Tregs makes these cells highly susceptible to elimination
via antibody-dependent cell-mediated cytotoxicity (ADCC).[9] This selective depletion of
immunosuppressive Tregs in the tumor enhances the anti-tumor immune response.

Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.asco.org/abstracts-presentations/ABSTRACT408466
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Peripheral Tissues (pH ~7.4) Tumor Microenvironment (TME)

Peripheral Treg

Internalization Binds CTLA-4
. - Tumor Treg
Binds CTLA-4 | Endosome (Acidic pH) (High CTLA-4 Expression)
ONC-392 Dissociates \CTLA-4 Fc-FcyR Binding

CTLA-4 Recycling Macrop(rlligg)l\l el

Immune Tolerance .
(Reduced irAEs) 7 Treg Depletion (ADCC)

l

Enhanced Anti—TumorT

Immunity

Click to download full resolution via product page

Caption: Mechanism of ONC-392 in peripheral tissues versus the tumor microenvironment.

Data Presentation: Preclinical Efficacy and Safety in
Humanized Mouse Models

While specific quantitative data from the pivotal preclinical studies of ONC-392 in humanized
mouse models are not extensively published in peer-reviewed literature, the collective findings
from conference abstracts and company presentations indicate superior performance
compared to first-generation anti-CTLA-4 antibodies. The tables below summarize the
expected outcomes based on available information.
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Expected Tumor

o Expected Complete
Treatment Group Tumor Model Growth Inhibition

Responses (CR
(TGI) P (CR)

] Syngeneic tumor in )
Vehicle Control ) Baseline None
hu-CTLA-4 Kl mice

N Syngeneic tumor in
Ipilimumab ) Moderate Some CR observed
hu-CTLA-4 Kl mice

ONC-392 Syngeneic tumor in High / Superior to Higher rate of CR vs.
hu-CTLA-4 KI mice Ipilimumab Ipilimumab

Data is qualitatively summarized based on claims of superior efficacy for ONC-392 in
preclinical models.

ble 2: . leti

Expected Treg Depletion

Treatment Group Tissue
(% of CD4+ cells)
Vehicle Control Tumor Baseline
Spleen Baseline
Ipilimumab Tumor Significant
Spleen Significant
High / More pronounced than
ONC-392 Tumor

Ipilimumab

Minimal / Significantly less
Spleen B
than Ipilimumab

This table reflects the core hypothesis that ONC-392 selectively depletes Tregs in the TME.

Table 3: Comparative Safety/Toxicity Profile
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Expected Signs of irAEs

Treatment Group Mouse Model . .
(e.g., weight loss, colitis)

Vehicle Control hu-CTLA-4 Kl mice None

. ) Significant weight loss and

Ipilimumab hu-CTLA-4 KI mice ) ) )

other signs of autoimmunity
) Minimal to no signs of
ONC-392 hu-CTLA-4 Kl mice

autoimmunity

This table is based on reports that ONC-392 is "largely devoid of immunotherapy-related
adverse events (irAE) in preclinical studies."[4]

Experimental Protocols

The following are detailed protocols for evaluating ONC-392 in humanized mouse models.
These are synthesized from standard methodologies in the field and specifics mentioned in
publications related to ONC-392's mechanism.

Experimental Workflow Diagram
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Caption: General experimental workflow for evaluating ONC-392 in humanized mice.
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Protocol 1: Generation of Humanized Mice and Tumor
Engraftment

Objective: To establish a cohort of immunodeficient mice with a functional human immune
system and bearing human-derived tumors.

Materials:

Immunodeficient mice (e.g., NOD-scid IL2ZRgamma-null or NSG™ mice), 6-8 weeks old.
e Human CD34+ hematopoietic stem cells (HSCs).

e Human tumor cells (e.g., MC38 colorectal adenocarcinoma cell line engineered to express
human CTLA-4) or patient-derived xenograft (PDX) fragments.

e Matrigel.
» Sterile PBS, cell culture media.
Procedure:
e Humanization:
o Sub-lethally irradiate NSG mice (e.g., 250 cGy).

o Within 24 hours, inject 1-2 x 10"5 human CD34+ HSCs intravenously (IV) into each
mouse.

o Allow 12-16 weeks for human immune system reconstitution.

o Confirm humanization by flow cytometry analysis of peripheral blood for human CD45+
cells.

e Tumor Implantation:

o For cell lines: Resuspend 1-5 x 1076 tumor cells in a 1:1 mixture of PBS and Matrigel.
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o Inject the cell suspension (total volume ~100 pL) subcutaneously into the flank of each

humanized mouse.

o For PDX models: Implant a small fragment (2-3 mm3) of the PDX tumor subcutaneously.

e Tumor Growth and Randomization:

o Monitor tumor growth using digital calipers at least twice weekly. Calculate tumor volume
using the formula: (Length x Width?) / 2.

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into

treatment groups.

Protocol 2: ONC-392 Administration and In-Life
Monitoring

Objective: To assess the anti-tumor efficacy and safety of ONC-392.

Materials:

e ONC-392, Ipilimumab, and human IgG isotype control antibody, formulated in sterile PBS.
« Digital calipers.

¢ Analytical balance.

Procedure:

e Dosing:

o Prepare dosing solutions of ONC-392 (e.g., 10 mg/kg), Ipilimumab (e.g., 10 mg/kg), and
isotype control.

o Administer the antibodies via intravenous (IV) or intraperitoneal (IP) injection. A typical
schedule might be once every three weeks (Q3W), mimicking clinical protocols.[7]

e Monitoring:
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o Measure tumor volume and body weight 2-3 times per week.

o Observe mice daily for clinical signs of toxicity or inmune-related adverse events (e.g.,
ruffled fur, hunched posture, diarrhea).

o Define endpoint criteria (e.g., tumor volume > 2000 mm3, >20% body weight loss).

Protocol 3: Endpoint Analysis - Flow Cytometry for Treg
Depletion

Objective: To quantify the depletion of regulatory T cells in the tumor and peripheral lymphoid
organs.

Materials:

Flow cytometry antibodies (fluorochrome-conjugated) for human markers: CD45, CD3, CD4,
CD8, CD25, FoxP3, CTLA-4.

FoxP3 staining buffer set (fixation/permeabilization buffers).

FACS buffer (PBS with 2% FBS).

Collagenase/DNase solution for tumor digestion.

Procedure:

o Tissue Harvest and Single-Cell Suspension:

o At the study endpoint, euthanize mice and harvest tumors and spleens.

o Tumors: Mince the tumor tissue and digest in a collagenase/DNase solution for 30-60
minutes at 37°C. Pass through a 70 um cell strainer to obtain a single-cell suspension.

o Spleens: Mechanically dissociate the spleen and pass through a 70 um cell strainer. Lyse
red blood cells using an ACK lysis buffer.

e Staining:
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o Wash cells in FACS buffer.

o Perform a surface stain with antibodies against CD45, CD3, CD4, CD8, and CD25 for 30
minutes on ice.

o Wash cells, then fix and permeabilize using a FoxP3 staining buffer set according to the
manufacturer's protocol.

o Perform intracellular staining with antibodies against FoxP3 and CTLA-4.

» Data Acquisition and Analysis:

o

Acquire data on a flow cytometer.
o Gate on live, singlet, human CD45+ cells.
o Within the CD45+ gate, identify CD3+ T cells, and then CD4+ helper T cells.

o Within the CD4+ gate, quantify the percentage of Treg cells, typically defined as
CD25+FoxP3+.

o Compare the percentage of Tregs in the tumor versus the spleen across different
treatment groups.

Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, aiming to improve the therapeutic
index by selectively targeting tumor-infiltrating regulatory T cells while preserving peripheral
immune tolerance. Humanized mouse models are a critical platform for validating this
mechanism of action and providing the necessary preclinical data to support clinical
development. The protocols outlined above provide a comprehensive framework for
researchers to evaluate the efficacy, pharmacodynamics, and safety of ONC-392 and other
next-generation immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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